molecular formula C17H13N3O3 B2762413 (E)-N-Benzyl-2-cyano-3-(2-nitro-phenyl)-acrylamide CAS No. 121217-56-9

(E)-N-Benzyl-2-cyano-3-(2-nitro-phenyl)-acrylamide

Cat. No. B2762413
CAS RN: 121217-56-9
M. Wt: 307.309
InChI Key: FZYYSRRYVZNCSI-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups around the central carbon chain. The exact structure would need to be determined through techniques such as X-ray crystallography .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the nitrophenyl and cyano groups, both of which can participate in a variety of chemical reactions . The exact reactions would depend on the conditions and the presence of other reactants.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar nitro and cyano groups could impact its solubility in different solvents .

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, many nitrophenyl compounds are used in the synthesis of dyes and pigments .

Safety and Hazards

As with any chemical compound, handling “(E)-N-Benzyl-2-cyano-3-(2-nitro-phenyl)-acrylamide” would require appropriate safety precautions. The nitrophenyl group, for example, is associated with some toxicity .

properties

IUPAC Name

(E)-N-benzyl-2-cyano-3-(2-nitrophenyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O3/c18-11-15(10-14-8-4-5-9-16(14)20(22)23)17(21)19-12-13-6-2-1-3-7-13/h1-10H,12H2,(H,19,21)/b15-10+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZYYSRRYVZNCSI-XNTDXEJSSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C(=CC2=CC=CC=C2[N+](=O)[O-])C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CNC(=O)/C(=C/C2=CC=CC=C2[N+](=O)[O-])/C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>46.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26663086
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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